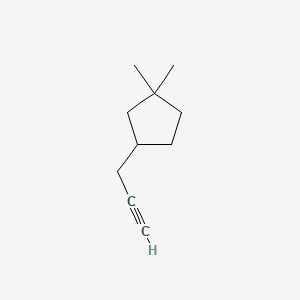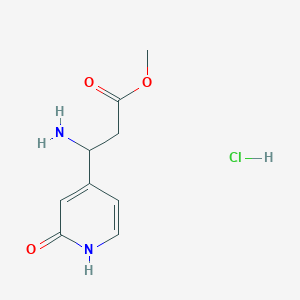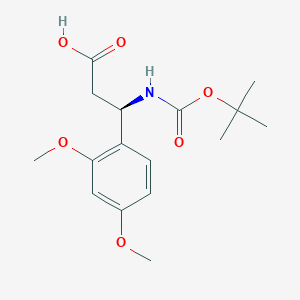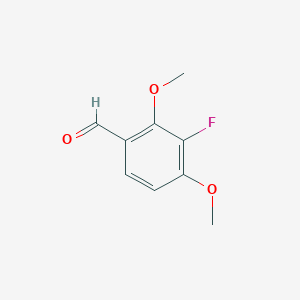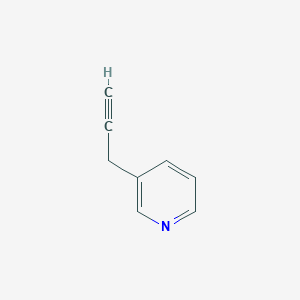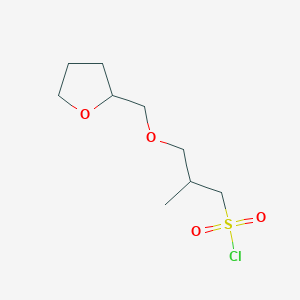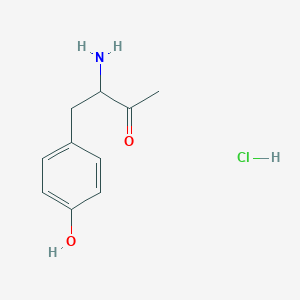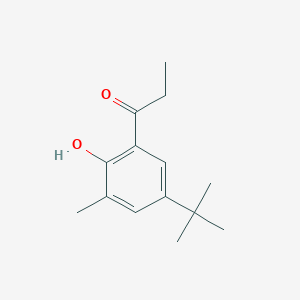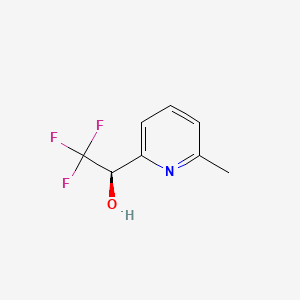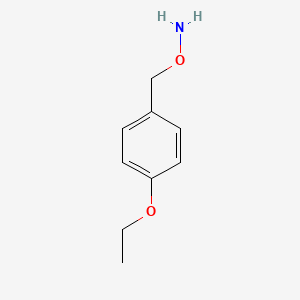
Hydroxylamine, O-((4-ethoxyphenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine, O-((4-ethoxyphenyl)methyl)- is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is also known by its IUPAC name, O-(4-ethoxybenzyl)hydroxylamine . This compound is characterized by the presence of a hydroxylamine group attached to a benzyl group substituted with an ethoxy group at the para position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-((4-ethoxyphenyl)methyl)- typically involves the reaction of hydroxylamine with an appropriate benzyl halide. One common method is the reaction of hydroxylamine hydrochloride with 4-ethoxybenzyl chloride in the presence of a base such as sodium carbonate or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and isolation of the final product. Techniques such as recrystallization and distillation are often employed to ensure the purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxylamine, O-((4-ethoxyphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso compounds or nitro compounds depending on the oxidizing agent used.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted hydroxylamines depending on the reactants used.
Aplicaciones Científicas De Investigación
Hydroxylamine, O-((4-ethoxyphenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine derivatives.
Mecanismo De Acción
The mechanism of action of Hydroxylamine, O-((4-ethoxyphenyl)methyl)- involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparación Con Compuestos Similares
Hydroxylamine, O-((4-ethoxyphenyl)methyl)- can be compared with other similar compounds such as:
Hydroxylamine, O-((4-methoxyphenyl)methyl)-: Similar structure but with a methoxy group instead of an ethoxy group.
Hydroxylamine, O-((4-chlorophenyl)methyl)-: Contains a chlorine atom instead of an ethoxy group.
Hydroxylamine, O-((4-nitrophenyl)methyl)-: Contains a nitro group instead of an ethoxy group.
The uniqueness of Hydroxylamine, O-((4-ethoxyphenyl)methyl)- lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Propiedades
Número CAS |
55959-92-7 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
O-[(4-ethoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO2/c1-2-11-9-5-3-8(4-6-9)7-12-10/h3-6H,2,7,10H2,1H3 |
Clave InChI |
BEQGFYJUEOMBMW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


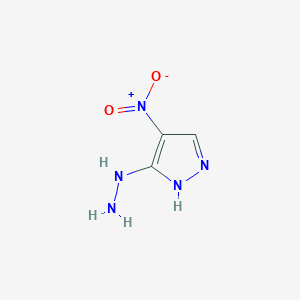
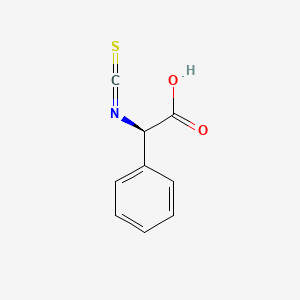
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
